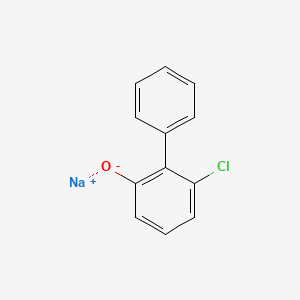
2-Biphenylol, 6-chloro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium-2-chloro-6-phenylphenate is a chemical compound with the molecular formula C12H8ClNaO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sodium ion, a chlorine atom, and a phenyl group attached to a phenate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium-2-chloro-6-phenylphenate typically involves the reaction of 2-chloro-6-phenylphenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the phenol, forming the sodium salt of the compound.
Industrial Production Methods
Industrial production of sodium-2-chloro-6-phenylphenate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
Sodium-2-chloro-6-phenylphenate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenate group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form different hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Various substituted phenylphenates.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Hydroxy derivatives.
Scientific Research Applications
Sodium-2-chloro-6-phenylphenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of sodium-2-chloro-6-phenylphenate involves its interaction with specific molecular targets and pathways. The phenate group can interact with enzymes and proteins, leading to the modulation of their activity. The chlorine atom can participate in electrophilic reactions, while the sodium ion can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Sodium-2-chloro-6-phenylphenate can be compared with other similar compounds, such as:
Sodium-2-chlorophenate: Lacks the phenyl group, resulting in different reactivity and applications.
Sodium-2-phenylphenate: Lacks the chlorine atom, leading to variations in its chemical behavior and uses.
Sodium-4-chloro-6-phenylphenate: The position of the chlorine atom is different, affecting its reactivity and properties.
The uniqueness of sodium-2-chloro-6-phenylphenate lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
63992-41-6 |
|---|---|
Molecular Formula |
C12H8ClNaO |
Molecular Weight |
226.63 g/mol |
IUPAC Name |
sodium;3-chloro-2-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.Na/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |
InChI Key |
SPJMAPNWDLIVRR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
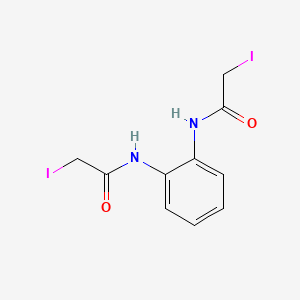
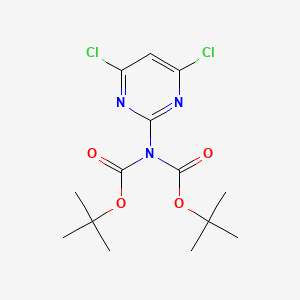

![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
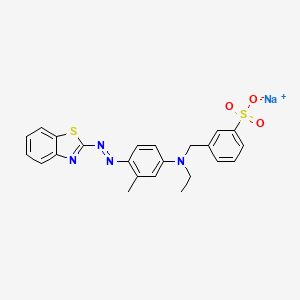
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)

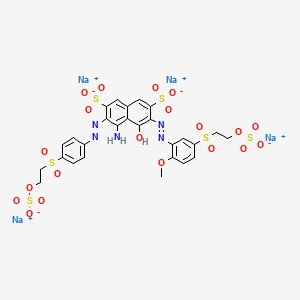
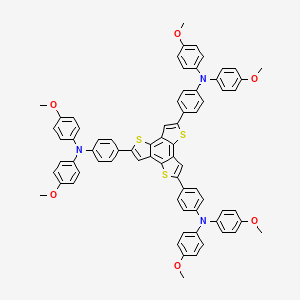

![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)

![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
